

# Lonapalene: A Technical Pharmacological Profile

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Compound of Interest		
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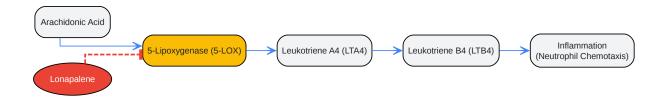
### **Abstract**

**Lonapalene** (RS-43179) is a topical 5-lipoxygenase (5-LOX) inhibitor investigated for the treatment of psoriasis. Its development, initiated by F. Hoffmann-La Roche Ltd., reached Phase 3 clinical trials but was ultimately discontinued. This document provides a comprehensive overview of the pharmacological profile of **Lonapalene**, summarizing its mechanism of action, pharmacokinetic properties, and available clinical findings. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this compound for research and drug development professionals.

## **Mechanism of Action**

**Lonapalene** exerts its therapeutic effect through the selective inhibition of arachidonate 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to leukotrienes. Specifically, **Lonapalene**'s inhibition of 5-LOX leads to a reduction in the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and a key mediator in the pathogenesis of psoriasis.[2] Clinical studies have demonstrated that topical application of **Lonapalene** results in a statistically significant decrease in LTB4 levels in the skin of psoriatic lesions, suggesting that its therapeutic effect is directly related to the inhibition of this inflammatory pathway.[2]





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Caption: Lonapalene's mechanism of action: inhibition of 5-LOX.

### **Pharmacokinetic Profile**

A study on the percutaneous absorption and metabolism of **Lonapalene** in subjects with stable plaque-type psoriasis provided the following pharmacokinetic data after topical application.

Parameter	Thigh Plaque Skin (Mean ± SD)	Lower Leg Plaque Skin (Mean ± SD)
Total Absorption (% of applied dose excreted)	44.8 ± 13.4%	24.9 ± 12.6%
Peak Plasma Levels (ng Eq/ml)	209 ± 107	146 ± 81
Peak Rate of Urinary Excretion (μg Eq/hr)	591.7 ± 112.2	318.4 ± 143.9

Data from a study involving six subjects with stable plaque-type psoriasis of the lower extremities.

The study concluded that **Lonapalene** readily penetrates psoriatic skin, is rapidly and completely metabolized, and is almost entirely excreted in the urine. Differences in metabolic profiles were observed between the two application sites, as indicated by the quantity and proportion of dealkylated and conjugated products in the urine.

## **Clinical Studies**



**Lonapalene**'s clinical development reached Phase 3 trials for the treatment of psoriasis. Available data from a double-blind, placebo-controlled, topical study in ten volunteers with psoriasis are summarized below.

# **Efficacy**

In a clinical setting, a 2% **Lonapalene** ointment demonstrated a statistically significant clinical improvement in psoriatic lesions when compared to a vehicle-treated site.[2] While a trend towards greater improvement with **Lonapalene** was observed, it did not reach statistical significance against the vehicle in one study due to substantial vehicle effects. In a modified mouse tail test, an animal model for psoriasis, 10% **lonapalene** demonstrated 20% activity.

# **Pharmacodynamics**

A statistically significant reduction in the levels of LTB4 was observed in skin chamber fluid samples from lesions treated with **Lonapalene** compared to vehicle-treated lesions.[2] This reduction in LTB4 equivalents occurred before significant clinical improvement was visible, supporting the drug's mechanism of action.[2] Notably, no significant reduction in arachidonic acid or 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) was seen, indicating selectivity in its pharmacological response.[2]

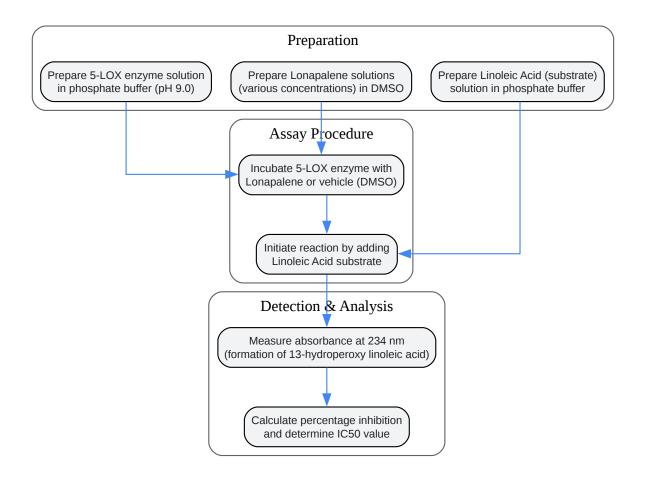
## **Safety and Tolerability**

In one study, a patient withdrew due to **Lonapalene**-induced skin irritation. Further detailed safety and tolerability data from the larger Phase 3 trials are not readily available in published literature, which may be a consequence of the discontinuation of the drug's development.

# Experimental Protocols In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol is a generalized methodology for assessing the 5-LOX inhibitory activity of a compound like **Lonapalene**, based on common laboratory practices.





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Caption: Workflow for a 5-Lipoxygenase (5-LOX) inhibition assay.

#### Methodology:

- Reagents and Buffers: Prepare a potassium phosphate buffer (e.g., 0.1 M, pH 9.0). A
  solution of soybean lipoxygenase is prepared daily in this buffer. The substrate, linoleic acid,
  is also prepared in the same buffer. Lonapalene is dissolved in dimethyl sulfoxide (DMSO)
  to create stock solutions of various concentrations.
- Assay Procedure: In a quartz cuvette, the 5-LOX enzyme solution is pre-incubated with either Lonapalene at a specific final concentration or with DMSO (as a vehicle control) for a



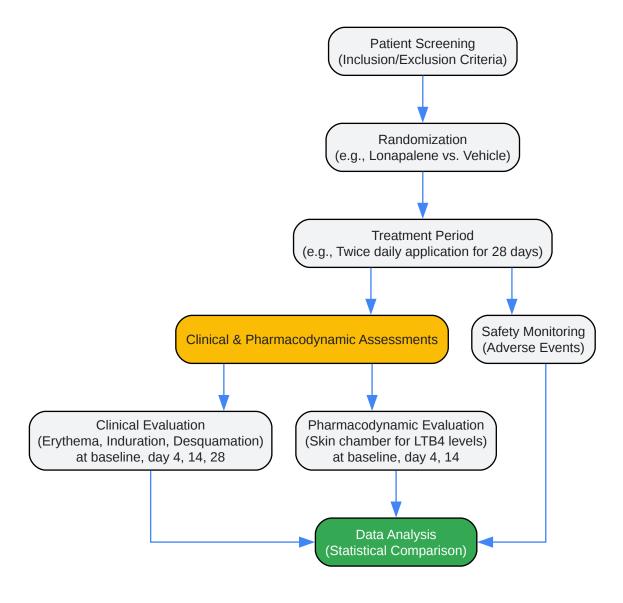
short period (e.g., 5-10 minutes) at room temperature.

- Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the linoleic acid substrate. The conversion of linoleic acid to 13-hydroperoxy linoleic acid is monitored by measuring the increase in absorbance at 234 nm using a UV/Visible spectrophotometer.
- Data Analysis: The initial reaction rate is determined from the linear portion of the
  absorbance curve. The percentage of enzyme inhibition by **Lonapalene** is calculated by
  comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.
  The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is
  then determined from a dose-response curve.

#### **Clinical Assessment of Psoriasis**

The following outlines a typical workflow for a clinical trial evaluating a topical treatment for psoriasis, such as **Lonapalene**.





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Caption: Workflow for a clinical trial of topical **Lonapalene** in psoriasis.

#### Methodology:

- Patient Selection: Subjects with stable, symmetrical plaque psoriasis are recruited based on predefined inclusion and exclusion criteria.
- Study Design: A double-blind, vehicle-controlled, randomized study design is employed.
   Symmetrical plaques on the same patient can be used for the application of Lonapalene and its vehicle to minimize inter-patient variability. Untreated plaques can serve as an additional control.



- Treatment: Patients apply the assigned topical formulation (e.g., 2% Lonapalene ointment or vehicle) to the designated psoriatic plaques twice daily for a specified duration (e.g., 28 days).
- Efficacy Assessment: Clinical assessments of erythema, induration, and desquamation are performed at baseline and at regular intervals throughout the study (e.g., days 4, 14, and 28).
- Pharmacodynamic Assessment: A skin chamber technique is used to sample inflammatory
  mediators from the psoriatic lesions at baseline and at specified time points during treatment.
  The levels of LTB4, arachidonic acid, and other metabolites are quantified using methods
  such as high-pressure liquid chromatography (HPLC).
- Safety Assessment: Adverse events, particularly local skin reactions, are monitored and recorded throughout the study.
- Statistical Analysis: Appropriate statistical tests (e.g., Mann-Whitney U test, paired t-test) are used to compare the clinical scores and biomarker levels between the **Lonapalene**-treated, vehicle-treated, and untreated sites.

## Conclusion

Lonapalene is a selective 5-lipoxygenase inhibitor that demonstrated promise as a topical treatment for psoriasis by effectively reducing the levels of the pro-inflammatory mediator LTB4 in psoriatic plaques. While it showed statistically significant clinical improvement in early studies and progressed to Phase 3 trials, its development was ultimately halted. The available pharmacokinetic data indicate good skin penetration and rapid metabolism. The information and protocols presented in this guide offer valuable insights into the pharmacological profile of Lonapalene and can serve as a reference for researchers and professionals in the field of dermatology and drug development.

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